3,3-Diethoxy-1-propanol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

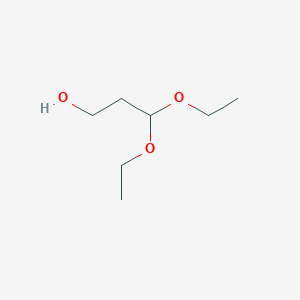

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,3-diethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-3-9-7(5-6-8)10-4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASERXEZXVIJBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168369 | |

| Record name | 3,3-Diethoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16777-87-0 | |

| Record name | 3,3-Diethoxy-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016777870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diethoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Diethoxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,3-Diethoxy-1-propanol chemical properties

An In-depth Technical Guide to 3,3-Diethoxy-1-propanol: Properties, Reactivity, and Applications for Researchers and Drug Development Professionals

Introduction

This compound is a valuable bifunctional molecule that serves as a versatile building block in modern organic synthesis. Its structure, which incorporates both a primary alcohol and a diethyl acetal, offers a unique combination of reactivity that can be strategically exploited in the construction of complex molecular architectures. The acetal group acts as a stable protecting group for a propanal moiety, while the hydroxyl group provides a reactive handle for a variety of chemical transformations. This dual functionality makes it an important intermediate in the synthesis of fine chemicals, polymers, and pharmaceuticals.[1] This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2][3] It is soluble in water and many organic solvents.[2][3] The key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₃ | [4][5] |

| Molecular Weight | 148.20 g/mol | [4][6] |

| CAS Number | 16777-87-0 | [4][5][6] |

| Boiling Point | 90-93 °C at 14 mmHg | [6][7][8] |

| Density | 0.941 g/mL at 25 °C | [6][7][8] |

| Refractive Index (n20/D) | 1.421 | [6][8] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [6][8] |

| Solubility in Water | 158,700 mg/L at 25 °C (estimated) | [2][3] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The chemical shifts are influenced by the electronegative oxygen atoms.[1]

¹H NMR (CDCl₃):

-

δ ~4.6 ppm (t): Methine proton (-CH(OEt)₂)

-

δ ~3.7 ppm (q): Methylene protons of the ethoxy groups (-OCH₂CH₃)

-

δ ~3.6 ppm (t): Methylene protons adjacent to the hydroxyl group (-CH₂OH)

-

δ ~1.9 ppm (m): Methylene protons adjacent to the acetal (-CH₂CH(OEt)₂)

-

δ ~1.2 ppm (t): Methyl protons of the ethoxy groups (-OCH₂CH₃)

-

A broad singlet for the hydroxyl proton (-OH) is also expected.

¹³C NMR (CDCl₃):

-

δ ~102 ppm: Acetal carbon (-CH(OEt)₂)

-

δ ~61 ppm: Methylene carbons of the ethoxy groups (-OCH₂CH₃)

-

δ ~60 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂OH)

-

δ ~35 ppm: Methylene carbon adjacent to the acetal (-CH₂CH(OEt)₂)

-

δ ~15 ppm: Methyl carbons of the ethoxy groups (-OCH₂CH₃)

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl and acetal functional groups. A broad band in the region of 3400 cm⁻¹ corresponds to the O-H stretching of the alcohol. Strong C-O stretching bands are expected between 1000 and 1200 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will result in fragmentation patterns characteristic of alcohols and acetals. The molecular ion peak may be weak or absent. Common fragments would arise from the loss of ethoxy groups, water, and cleavage of the carbon-carbon bonds.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of its two functional groups. The acetal is stable under basic and neutral conditions, allowing for selective manipulation of the hydroxyl group. Conversely, the acetal can be readily hydrolyzed under acidic conditions to unmask the aldehyde functionality.[1]

Caption: Dual functionality of this compound.

Reactions of the Hydroxyl Group

The primary alcohol in this compound can undergo a wide range of standard transformations:

-

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters.

-

Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide to yield ethers.

-

Oxidation: Conversion to the corresponding carboxylic acid using strong oxidizing agents, or to the aldehyde under milder conditions (though the acetal provides a protected aldehyde already).

-

Conversion to Leaving Groups: Transformation into tosylates, mesylates, or halides to facilitate nucleophilic substitution reactions.

Reactions of the Acetal Group

The diethyl acetal serves as a robust protecting group for the aldehyde functionality.

-

Deprotection: Hydrolysis under aqueous acidic conditions (e.g., with trifluoroacetic acid) regenerates the 3-hydroxypropanal.[1] This latent aldehyde can then participate in various reactions such as reductive amination, Wittig reactions, and aldol condensations.

Caption: Deprotection of the acetal group.

Applications in Research and Development

The unique structure of this compound makes it a valuable tool in several areas of chemical research and development.

Polymer Chemistry

A significant application of this compound is in the synthesis of heterobifunctional poly(ethylene glycol) (PEG) derivatives.[1][6] The deprotonated alcohol (potassium 3,3-diethoxypropanolate) can initiate the anionic ring-opening polymerization of ethylene oxide.[1] This results in a PEG chain with a terminal acetal group, which can be subsequently hydrolyzed to an aldehyde. This aldehyde can then be used for bioconjugation, for example, by coupling to amino-oxy or hydrazine-functionalized molecules.

Caption: Synthesis of functionalized PEG derivatives.

Heterocyclic and Fine Chemical Synthesis

This compound is a precursor for the synthesis of medium-sized fused heterocycles.[1] Treatment with trifluoroacetic acid can trigger a tandem deprotection-cyclization cascade to form complex polycyclic systems.[1] It is also a key intermediate for various fine chemicals, as hydrolysis provides access to 3-hydroxypropanal, a valuable bifunctional intermediate.[1]

Synthesis of this compound

One common laboratory preparation involves the hydrolysis of 3-chloropropionaldehyde diethyl acetal.[9] An alternative multi-step synthesis starting from malonaldehyde and ethanol has also been reported.[9]

Illustrative Laboratory Protocol (Hydrolysis Method):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloropropionaldehyde diethyl acetal in a suitable solvent system, such as a mixture of water and a water-miscible organic solvent.

-

Addition of Base: Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide.

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Cool the reaction mixture to room temperature. If a biphasic mixture is present, separate the layers. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude this compound by vacuum distillation to yield the final product.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as a combustible liquid.[6][8] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][10]

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles are required.[6][10]

-

Hand Protection: Wear suitable chemical-resistant gloves.[6][10]

-

Respiratory Protection: Use in a well-ventilated area. If vapors are expected to be high, a respirator may be necessary.[10]

-

Skin and Body Protection: A lab coat should be worn.

Storage and Handling

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11]

-

Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[10]

-

It is recommended to handle and store the contents under an inert atmosphere, such as nitrogen, to protect from moisture.[10]

Disposal

Dispose of in accordance with local, state, and federal regulations for chemical waste.[10]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its dual functionality, allowing for the selective transformation of either the hydroxyl or the protected aldehyde group, provides a powerful tool for the construction of complex molecules. For researchers and professionals in drug development, its application in the synthesis of functionalized polymers for bioconjugation and as an intermediate for heterocyclic compounds makes it an indispensable building block. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its effective and safe utilization in the laboratory.

References

- PubChem. (n.d.). This compound.

- Google Patents. (2014). CN103724166A - Preparation method of 3, 3-diethoxy-1-propanol.

- PubChem. (n.d.). This compound, propyl ether.

- The Good Scents Company. (n.d.). This compound.

- Alkali Scientific. (n.d.). This compound, 1 X 1 g (273252-1G).

- SpectraBase. (n.d.). This compound.

- Jaydev Chemical Industries. (n.d.). 3,3-DIETHOXY-1-PROPYNE.

- NIST. (n.d.). This compound.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Properties and Applications of 3,3-Diethoxy-1-Propyne.

- MilliporeSigma. (n.d.). This compound, 1 X 5 g (273252-5G).

- FlavScents. (n.d.). This compound.

- University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.

- NIST. (n.d.). This compound.

- Kamat Lab. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS.

- Lab Alley. (n.d.). How to Store Propanol.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound, 16777-87-0 [thegoodscentscompany.com]

- 3. This compound [flavscents.com]

- 4. This compound | C7H16O3 | CID 140135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 3,3-ジエトキシ-1-プロパノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 16777-87-0 [chemicalbook.com]

- 8. This compound 98 16777-87-0 [sigmaaldrich.com]

- 9. CN103724166A - Preparation method of 3, 3-diethoxy-1-propanol - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. laballey.com [laballey.com]

An In-depth Technical Guide to 3,3-Diethoxy-1-propanol (CAS: 16777-87-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

3,3-Diethoxy-1-propanol, also known by synonyms such as 3-Hydroxypropanal diethyl acetal, is a versatile bifunctional molecule holding strategic importance in advanced organic synthesis.[1] Its structure, featuring a primary alcohol and a diethyl acetal, offers a unique combination of reactivity. The alcohol provides a nucleophilic site for derivatization, while the acetal serves as a stable, protected form of an aldehyde.[1] This latent aldehyde functionality can be unmasked under specific acidic conditions, making the compound a valuable three-carbon building block for complex molecular architectures.[1]

This guide provides a comprehensive technical overview of its properties, synthesis, core reactivity, and critical applications, with a focus on its utility in polymer chemistry and as a potential intermediate in pharmaceutical development.

Physicochemical and Safety Profile

Accurate characterization of a reagent's physical properties and safety requirements is a prerequisite for its effective and safe implementation in any experimental workflow. This compound is a clear, colorless liquid under standard conditions.[2]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 16777-87-0 | [2][3][4] |

| Molecular Formula | C₇H₁₆O₃ | [2][3][4] |

| Molecular Weight | 148.20 g/mol | [2][3][4] |

| Density | 0.941 g/mL at 25 °C | [2] |

| Boiling Point | 90-93 °C at 14 mmHg | [2] |

| Refractive Index (n20/D) | 1.421 | [2] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [2] |

Safety & Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Use of eyeshields, chemical-resistant gloves, and a multi-purpose combination respirator cartridge is mandatory.[2]

-

Storage: The compound is a combustible liquid and should be stored in a well-ventilated place, away from open flames and hot surfaces, in a tightly closed container.[2] It is classified under Storage Class 10.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[2]

Synthesis and Manufacturing

Commercial synthesis of this compound is primarily achieved through two established routes. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

-

Basic Hydrolysis of 3-Chloropropionaldehyde Diethyl Acetal: This is a direct method involving the nucleophilic substitution of the chloride with a hydroxide. The reaction is typically performed in a mixed solvent system (e.g., water and a miscible organic solvent) in the presence of a base. However, this process often requires high temperatures (150-300 °C) and elevated pressures (0.25-0.92 MPa), which can be a limitation for standard laboratory setups.[1][5]

-

Multi-step Synthesis from Malonaldehyde: A more recent and versatile approach detailed in patent literature involves a four-step process starting from malonaldehyde and absolute ethanol. The sequence includes aldolization, nucleophilic substitution, basic hydrolysis, and chemical reduction.[5] This method is advantageous as it proceeds under milder, atmospheric pressure conditions, utilizes readily available raw materials, and reports high yield (>96%) and purity (>98%), making it suitable for industrial-scale production.[5]

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in the orthogonal reactivity of its two functional groups: the primary alcohol and the diethyl acetal.

Reactions at the Hydroxyl Group

The primary alcohol is a versatile handle for introducing the molecule into larger structures. A paramount application is its use as an initiator for anionic ring-opening polymerization (AROP).

Mechanism: Anionic Ring-Opening Polymerization (AROP) of Ethylene Oxide

The process is initiated by deprotonating the terminal hydroxyl group with a strong, non-nucleophilic base (e.g., potassium naphthalide or potassium t-butoxide) to form the potassium 3,3-diethoxypropanolate initiator. This potent nucleophile then attacks a molecule of ethylene oxide, opening the strained epoxide ring. This regenerates an alkoxide at the terminus of the new, longer chain, which can then attack another ethylene oxide monomer, propagating the polymerization in a living manner.

Caption: AROP of Ethylene Oxide initiated by 3,3-diethoxypropanolate.

This reaction is fundamental to producing α-acetal-poly(ethylene glycol) (PEG), a key precursor for heterobifunctional polymers used in bioconjugation and drug delivery.[6]

Reactions of the Acetal Group

The diethyl acetal group is stable to basic and nucleophilic conditions but can be readily hydrolyzed under aqueous acidic conditions to reveal the parent aldehyde.

Mechanism: Acid-Catalyzed Acetal Hydrolysis

The mechanism proceeds via protonation of one of the ethoxy oxygens, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. The process repeats—protonation of the second ethoxy group, elimination of another molecule of ethanol, and attack by water—ultimately yielding the 3-hydroxypropanal and regenerating the acid catalyst.

Caption: Workflow for the synthesis of α-acetal-poly(ethylene glycol).

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characteristic. Expected signals include: a triplet for the methyl protons (-OCH₂CH₃ ), a quartet for the methylene protons of the ethoxy groups (-OCH₂ CH₃), a multiplet for the central CH₂ group (-CH(CH₂ )CH₂OH), a triplet for the methylene group adjacent to the alcohol (-CH₂CH₂ OH), a triplet for the acetal proton [(-O)₂CH -], and a broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the non-equivalent carbons: the methyl carbons of the ethoxy groups, the methylene carbons of the ethoxy groups, the methylene carbon at C2, the methylene carbon at C1 (adjacent to the hydroxyl), and the acetal carbon at C3. [3]* Infrared (IR) Spectroscopy:

-

A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded alcohol.

-

Strong C-O stretching absorptions will be present in the 1000-1300 cm⁻¹ region, corresponding to both the alcohol and the ether linkages of the acetal.

-

C-H stretching vibrations from the alkane backbone will appear in the 2850-3000 cm⁻¹ range.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show fragmentation patterns characteristic of the structure, often with a prominent peak corresponding to the loss of an ethoxy group.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance lies in its dual, orthogonal reactivity. Its well-established role as an initiator in the synthesis of functional polymers for drug delivery systems underscores its relevance to the pharmaceutical sciences. Furthermore, its utility as a protected C3 building block ensures its continued application in diverse areas of complex organic synthesis. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, is essential for leveraging its full potential in both academic research and industrial drug development.

References

- Zou, L., et al. (2024). Rotational Spectroscopy and Tentative Interstellar Detection of 3-Hydroxypropanal (HOCH2CH2CHO) in the G+0.693-0.027 Molecular Cloud. arXiv preprint arXiv:2408.12132. [Link]

- PubChem. This compound Compound Summary.

- Google Patents. CN103724166A - Preparation method of 3, 3-diethoxy-1-propanol.

- Jule, E., et al. (2008). Control of protein adsorption on functionalized electrospun fibers. Acta Biomaterialia, 4(3), 530-539.

- NIST. This compound Data Page. NIST Chemistry WebBook, SRD 69. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C7H16O3 | CID 140135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. CN103724166A - Preparation method of 3, 3-diethoxy-1-propanol - Google Patents [patents.google.com]

- 6. One moment, please... [nathan.instras.com]

3,3-Diethoxy-1-propanol molecular weight and formula

An In-depth Technical Guide to 3,3-Diethoxy-1-propanol: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile bifunctional molecule of significant interest to researchers in organic synthesis, polymer chemistry, and drug development. We will delve into its fundamental properties, synthesis, unique reactivity, and key applications, offering field-proven insights and detailed protocols to empower scientific innovation.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 16777-87-0) is a valuable building block primarily due to its dual-functionality: a primary alcohol that can undergo typical derivatization and an acetal group that serves as a stable protecting group for a reactive aldehyde.[1] This structure allows for sequential, controlled chemical modifications, making it a strategic component in multi-step syntheses.

The fundamental properties of this compound are summarized below. Adherence to these parameters is critical for predicting its behavior in reactions, designing appropriate purification methods, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O₃ | [2][3][4][5] |

| Molecular Weight | 148.20 g/mol | [2][4] |

| CAS Number | 16777-87-0 | [2] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Density | 0.941 g/mL at 25 °C | [7] |

| Boiling Point | 90-93 °C at 14 mmHg | [7] |

| Refractive Index | n20/D 1.421 | [7] |

| Flash Point | 91 °C (195.8 °F) - Closed Cup | |

| Synonyms | 3,3-Diethoxypropanol, 3-Hydroxypropanal diethyl acetal | [2][8] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through various routes, with a common and reliable method being the basic hydrolysis of 3-chloropropionaldehyde diethyl acetal.[9] An alternative approach involves a multi-step process starting from malonaldehyde and absolute ethanol.[9]

Below is a detailed protocol for the purification of commercially available or synthesized this compound, a critical step to ensure high purity (>98%) for sensitive downstream applications like polymerization initiation.

Experimental Protocol: Purification by Vacuum Distillation

Causality: Standard distillation is often unsuitable due to the compound's relatively high boiling point at atmospheric pressure, which can lead to thermal degradation. Vacuum distillation lowers the boiling point, preserving the molecule's integrity.

Methodology:

-

System Setup: Assemble a standard vacuum distillation apparatus using dry glassware. Include a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge (manometer).

-

Charge the Flask: Add the crude this compound (e.g., 150 g) to the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[7]

-

Initiate Vacuum: Gradually reduce the pressure in the system to the target pressure, for instance, 14 mmHg.

-

Heating: Begin heating the distillation flask using a heating mantle. Monitor the temperature at the top of the column (the head temperature) and the temperature of the liquid in the flask (the pot temperature).

-

Fraction Collection:

-

Fore-run: Collect the initial, low-boiling fraction, which typically contains residual solvents or impurities. Discard this fraction.

-

Main Fraction: Collect the main product fraction as it distills at a stable temperature. For this compound, the main fraction is collected at a head temperature of approximately 90-93 °C at a pressure of 14 mmHg.[7]

-

End Fraction: Stop the distillation before the flask runs dry to prevent the concentration of high-boiling impurities and potential charring.

-

-

Characterization: Analyze the collected main fraction by Gas Chromatography (GC) to confirm purity and by NMR spectroscopy to verify its structural identity.[1]

The Core of Reactivity: A Bifunctional Synthetic Platform

The synthetic utility of this compound is rooted in its two distinct reactive sites.

-

The Primary Alcohol (-OH): This group exhibits typical reactivity for a primary alcohol. It can be deprotonated with a strong base (e.g., potassium naphthalide) to form an alkoxide, which is a potent nucleophile for initiating ring-opening polymerizations.[7] It can also undergo oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.

-

The Diethyl Acetal Group: This moiety is a stable protecting group for an aldehyde. It is robust under neutral and basic conditions but can be readily hydrolyzed under mild acidic conditions (e.g., using trifluoroacetic acid or aqueous HCl) to unmask the 3-hydroxypropanal functionality.[1] This "latent aldehyde" is a powerful tool for subsequent reactions like bioconjugation or cyclization.

The workflow below illustrates the strategic use of this compound as an initiator for the synthesis of heterobifunctional Poly(ethylene glycol) (PEG), a polymer widely used in drug delivery to improve the solubility and circulation half-life of therapeutics.

Caption: Synthesis of Aldehyde-Terminated PEG via Anionic Polymerization.

Key Applications in Drug Development and Materials Science

The unique structure of this compound makes it an enabling reagent in several advanced applications.

-

Polymer Chemistry: It is a crucial initiator for creating heterobifunctional polymers. For example, it is used to synthesize α-acetal-poly(ethylene glycol), which can be further modified to create polymers with distinct functionalities at each end, essential for constructing targeted drug delivery systems and hydrogels.[1][7]

-

Heterocyclic Synthesis: The compound serves as a precursor for building complex, medium-sized fused heterocyclic scaffolds through acid-mediated cyclization reactions.[1] This is highly relevant in medicinal chemistry, where such scaffolds form the core of many therapeutic agents.

-

Bioconjugation: After deprotection, the resulting aldehyde group provides a specific chemical handle for covalently attaching the molecule (or a polymer chain derived from it) to biomolecules like proteins or antibodies through reductive amination or other ligation chemistries.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety. The compound presents several hazards that must be managed with appropriate engineering controls and personal protective equipment.

| Hazard Class | GHS Statement | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[4][10] |

| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses or goggles.[4][10] |

| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated area or a chemical fume hood.[4][10] |

| Flammability | Combustible Liquid | Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.[10] |

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) to protect from moisture.[10] Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10]

References

- This compound - NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]

- This compound - Stenutz. (n.d.). Stenutz. [Link]

- This compound, propyl ether | C10H22O3 | CID 63628620 - PubChem. (n.d.).

- This compound | C7H16O3 | CID 140135 - PubChem. (n.d.).

- This compound 3-hydroxypropanal diethyl acetal - The Good Scents Company. (n.d.). The Good Scents Company. [Link]

- CN103724166A - Preparation method of 3, 3-diethoxy-1-propanol - Google Patents. (n.d.).

- 3,3-Diethoxy-1-Propyne - Jaydev Chemical Industries. (n.d.). Jaydev Chemical Industries. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. This compound | C7H16O3 | CID 140135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound, 16777-87-0 [thegoodscentscompany.com]

- 7. This compound | 16777-87-0 [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. CN103724166A - Preparation method of 3, 3-diethoxy-1-propanol - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the NMR Spectral Analysis of 3,3-Diethoxy-1-propanol

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3,3-diethoxy-1-propanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for the structural elucidation of this molecule using ¹H and ¹³C NMR spectroscopy.

Introduction: The Structural Significance of this compound

This compound is a molecule of interest due to its bifunctional nature, containing both a primary alcohol and a diethyl acetal. This unique combination of functional groups makes it a versatile building block in organic synthesis. Accurate structural characterization is paramount for its effective utilization, and NMR spectroscopy stands as the most powerful technique for this purpose, offering detailed insights into the molecular framework in solution.[1][2] This guide will provide a detailed interpretation of its ¹H and ¹³C NMR spectra, underpinned by established principles of chemical shifts, spin-spin coupling, and nuclear Overhauser effects.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the atoms in this compound are numbered as illustrated in the following diagram. This numbering convention will be used consistently throughout this guide.

Figure 1: Molecular structure of this compound with atom numbering for NMR analysis.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound provides a wealth of information regarding the number of distinct proton environments, their neighboring protons, and the overall connectivity of the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Predicted ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-coupling (Hz) |

| H-C5, H-C7 | 1.22 | Triplet | 6H | 7.1 |

| H-C2 | 1.85 | Quartet | 2H | 6.2 |

| H-O1 | 2.50 | Singlet (broad) | 1H | - |

| H-C4, H-C6 | 3.50 & 3.65 | Quartet | 4H | 7.1 |

| H-C1 | 3.75 | Triplet | 2H | 6.0 |

| H-C3 | 4.70 | Triplet | 1H | 5.5 |

Interpretation of the ¹H NMR Spectrum:

-

H-C5 and H-C7 (δ ≈ 1.22 ppm): These six protons of the two methyl groups are equivalent due to free rotation. They appear as a triplet because they are coupled to the two protons on the adjacent methylene groups (C4 and C6), following the n+1 rule (2+1=3).

-

H-C2 (δ ≈ 1.85 ppm): The two protons on C2 are coupled to the protons on C1 and C3. This results in a more complex splitting pattern, which is approximated here as a quartet.

-

H-O1 (δ ≈ 2.50 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical shift can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding.[3][4] The broadness arises from chemical exchange with residual water or other hydroxyl groups.

-

H-C4 and H-C6 (δ ≈ 3.50 & 3.65 ppm): The four protons of the two methylene groups in the ethoxy fragments are diastereotopic due to the chiral center at C3. This means they are chemically non-equivalent and are expected to appear as two distinct quartets. They are coupled to the three protons of the adjacent methyl groups (C5 and C7), resulting in a quartet multiplicity (3+1=4).

-

H-C1 (δ ≈ 3.75 ppm): The two protons on C1 are adjacent to the electron-withdrawing hydroxyl group, which deshields them and shifts their signal downfield. They are coupled to the two protons on C2, appearing as a triplet (2+1=3).

-

H-C3 (δ ≈ 4.70 ppm): This single proton is on the acetal carbon, which is bonded to two oxygen atoms. This environment is highly deshielded, causing the signal to appear significantly downfield. It is coupled to the two protons on C2, resulting in a triplet (2+1=3).

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule. In the case of this compound, all seven carbon atoms are chemically distinct and should give rise to seven unique signals.

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| C5, C7 | 15.4 |

| C2 | 35.0 |

| C1 | 59.5 |

| C4, C6 | 61.0 |

| C3 | 102.0 |

Interpretation of the ¹³C NMR Spectrum:

-

C5 and C7 (δ ≈ 15.4 ppm): These are the methyl carbons of the ethoxy groups. Being the most shielded carbons in the molecule, they appear at the highest field (lowest ppm value).

-

C2 (δ ≈ 35.0 ppm): This methylene carbon is in a typical aliphatic region of the spectrum.

-

C1 (δ ≈ 59.5 ppm): This carbon is directly attached to the electronegative oxygen of the hydroxyl group, which causes a significant downfield shift compared to a standard alkane carbon.[5]

-

C4 and C6 (δ ≈ 61.0 ppm): These methylene carbons are part of the ethoxy groups and are also attached to an oxygen atom, resulting in a downfield chemical shift.

-

C3 (δ ≈ 102.0 ppm): This is the acetal carbon, bonded to two oxygen atoms. The strong deshielding effect of the two oxygens shifts this signal significantly downfield into the characteristic region for acetal carbons.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of acquisition parameters.[6][7][8][9][10]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for its excellent solubilizing properties for a wide range of organic compounds.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small cotton plug in the pipette.[7]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks.

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments. Typical parameters include:

-

Spectral Width: Sufficient to encompass all expected signals.

-

Acquisition Time: Typically 2-4 seconds for ¹H and 1-2 seconds for ¹³C.[11][12]

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.

-

Number of Scans: 8-16 for ¹H and 64-1024 or more for ¹³C, depending on the sample concentration.

-

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR) or an internal standard like TMS.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the molecule.

-

Figure 2: A generalized workflow for NMR spectral acquisition and analysis.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, guided by predicted data and foundational NMR principles, allows for its unambiguous structural confirmation. The distinct chemical shifts and coupling patterns observed for the alcohol, alkyl chain, and acetal moieties provide a detailed fingerprint of the molecule. The methodologies outlined in this guide serve as a robust framework for researchers and scientists engaged in the synthesis and characterization of complex organic molecules, ensuring the integrity and reliability of their findings.

References

- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.

- Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- ChemDraw tutorial 4 - Prediction of NMR. (2021, January 12). YouTube.

- SoftwareOne. (n.d.). NMR Predictors - ACD Labs.

- American Chemical Society. (n.d.). ACD/HNMR Predictor and ACD/CNMR Predictor.

- University of California, Davis. (n.d.). Sample Preparation.

- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

- University College London. (n.d.). Chemical shifts.

- NMRDB.org. (n.d.). Simulate and predict NMR spectra.

- ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment.

- Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR.

- Reddit. (2023, November 3). How reliable actually is the nmr prediction spectra tool in chemdraw ? r/chemistry.

- ACD/Labs. (2015, December 3). ACD/NMR Predictors - Software Demo [Video]. YouTube.

- PROSPRE. (n.d.). 1H NMR Predictor.

- University of Wisconsin-Madison. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN.

- Gaussian, Inc. (2017, June 21). Comparing NMR Methods in ChemDraw and Gaussian.

- ChemAxon. (n.d.). NMR Predictor.

- Sambath Baskaran Academy. (2023, September 11). How to Predict NMR in ChemDraw [Video]. YouTube.

- Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?

- CASPRE. (n.d.). 13C NMR Predictor.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Revvity Signals Software. (n.d.). ChemDraw.

- Wiley-VCH. (2002). NMR Spectroscopy: Data Acquisition.

- SFSU. (2025, February 14). chem335: NMR simulation with NMRDB website [Video]. YouTube.

- Michigan State University. (n.d.). NMR Chemical Shifts.

- nmrshiftdb2. (n.d.). open nmr database on the web.

- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- Mestrelab Research. (n.d.). Download NMR Predict.

- Michigan State University. (n.d.). Proton NMR Table.

- Doc Brown's Chemistry. (2025, November 11). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol.

- Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol.

- Compound Interest. (n.d.). a guide to 13c nmr chemical shift values.

- (n.d.). 13-C NMR Chemical Shift Table.pdf.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.

Sources

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. faculty.washington.edu [faculty.washington.edu]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. organomation.com [organomation.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. depts.washington.edu [depts.washington.edu]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 12. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

The Alchemical Signature: An In-Depth Technical Guide to the Infrared Spectrum of 3,3-Diethoxy-1-propanol

This guide provides a detailed interpretation of the Fourier-transform infrared (FTIR) spectrum of 3,3-diethoxy-1-propanol (CAS No: 16777-87-0), a molecule of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the causal relationships between molecular structure and vibrational spectroscopy, offering a framework for substance identification, purity assessment, and reaction monitoring.

Introduction: The Vibrational Language of Molecules

Infrared (IR) spectroscopy is a cornerstone of chemical analysis, predicated on the principle that molecules absorb specific frequencies of infrared light that correspond to their natural vibrational modes. These vibrations, such as stretching and bending of bonds, are unique to the molecule's functional groups and overall structure. For a molecule like this compound, which incorporates both alcohol and ether (specifically, an acetal) functionalities, the IR spectrum presents a rich tapestry of information. The presence of a hydroxyl (-OH) group introduces the potential for hydrogen bonding, a phenomenon that profoundly influences the spectrum and provides insight into the sample's physical state.

Structural and Vibrational Overview

To interpret the spectrum of this compound, we must first consider its constituent parts: a primary alcohol, a diethoxy acetal group, and an aliphatic carbon backbone. Each of these components contributes characteristic absorption bands.

Molecular Structure and Key Vibrational Modes

Caption: Molecular structure of this compound with key IR vibrational modes.

Detailed Spectral Interpretation

While access to raw spectral data is often restricted, an experimental FTIR spectrum for this compound is cataloged in spectral databases such as those from Sigma-Aldrich and SpectraBase.[1][2] The interpretation below is based on established group frequencies and provides a reliable guide to the expected experimental spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Causality and Field Insights |

| 3600-3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad | This is the most conspicuous peak in the spectrum. Its broadness is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[3][4][5] In a neat (pure liquid) sample, this broad absorption is expected around 3350 cm⁻¹.[3] The absence of a sharp peak around 3600 cm⁻¹ confirms the presence of associated, rather than free, hydroxyl groups.[5] |

| 2975-2850 | C-H Stretch | Aliphatic (sp³) | Strong | This region contains multiple overlapping peaks corresponding to the symmetric and asymmetric stretching of C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups of the propyl and ethoxy chains.[6][7][8] These are ubiquitous in organic molecules but confirm the saturated hydrocarbon nature of the structure. |

| 1470-1450 | C-H Bend (Scissoring) | Methylene (-CH₂) | Medium | These absorptions arise from the in-plane bending (scissoring) motion of the CH₂ groups.[7] |

| 1380-1370 | C-H Bend (Rocking) | Methyl (-CH₃) | Medium | This band is characteristic of the rocking motion of the terminal methyl groups on the two ethoxy substituents.[7] |

| ~1120 & ~1050 | C-O-C Asymmetric Stretch | Acetal/Ether | Strong | These are highly characteristic peaks for the acetal group. Aliphatic ethers show a strong C-O-C asymmetric stretch between 1150 and 1070 cm⁻¹.[1] The presence of two strong bands in this region is typical for the two C-O single bonds of the acetal, which are coupled, leading to distinct symmetric and asymmetric stretching modes.[2] These are often the most intense peaks in the fingerprint region. |

| ~1050 | C-O Stretch | Primary Alcohol | Strong | The stretching vibration of the C-O bond in the primary alcohol (CH₂-OH) also appears in this region, typically between 1070-1000 cm⁻¹.[4] This peak will likely overlap with one of the strong C-O-C acetal stretches, contributing to the intensity and complexity of the 1200-1000 cm⁻¹ region. |

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines a self-validating system for obtaining a high-quality FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is standard in modern laboratories.

Objective: To obtain a clean, reproducible FTIR spectrum of neat this compound.

Materials:

-

FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free laboratory wipes

Methodology:

-

System Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This minimizes drift in the instrument's components.

-

Background Spectrum Acquisition (Self-Validation Step 1):

-

Ensure the ATR crystal surface is impeccably clean. Clean with a lint-free wipe dampened with isopropanol and allow it to fully evaporate.

-

Acquire a background spectrum. This crucial step measures the absorbance of the ambient atmosphere (water vapor, CO₂) and the ATR crystal itself. The instrument software will automatically subtract this from the sample spectrum, ensuring that the final spectrum is solely that of the analyte. A clean, flat baseline after the background scan validates this step.

-

-

Sample Application:

-

Place a single drop of this compound onto the center of the ATR crystal. The drop should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹ for routine analysis.

-

-

Data Processing and Analysis:

-

The software will automatically perform the background subtraction.

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Use the peak-picking tool to identify the precise wavenumbers of the major absorption bands.

-

-

Cleaning (Self-Validation Step 2):

-

Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe.

-

Run another scan to ensure no residue from the sample remains. The resulting spectrum should resemble the initial clean background, confirming that there is no carryover to subsequent analyses.

-

Experimental Workflow Diagram

Caption: Self-validating workflow for FTIR-ATR analysis of a liquid sample.

Trustworthiness and Potential Pitfalls

The integrity of an IR spectrum is paramount. For this compound, two primary concerns must be addressed:

-

Water Contamination: The most common impurity is water. Its presence would be indicated by a broadening of the O-H stretch and potentially a weak O-H bending vibration around 1640 cm⁻¹. Careful handling and storage of the hygroscopic alcohol are essential.

-

Oxidation: Over time, primary alcohols can oxidize to form carboxylic acids. The appearance of a very broad O-H stretch (overlapping the C-H region, 3300-2500 cm⁻¹) and a strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹ would be a definitive sign of this degradation. The absence of these signals validates the sample's purity.

Conclusion

The infrared spectrum of this compound is a distinct chemical fingerprint defined by three principal features: a broad, hydrogen-bonded O-H stretch above 3200 cm⁻¹, strong aliphatic C-H stretches just below 3000 cm⁻¹, and a series of intense, characteristic C-O stretches in the 1200-1000 cm⁻¹ region. This unique combination of alcohol and acetal absorptions allows for unambiguous identification and serves as a sensitive probe for assessing purity. By following a rigorous, self-validating experimental protocol, researchers can confidently leverage FTIR spectroscopy as a reliable tool in the development and analysis of this and related chemical entities.

References

- PubChem. This compound | C7H16O3 | CID 140135.

- SpectraBase. This compound. John Wiley & Sons, Inc. [Link]

- LibreTexts, Chemistry. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

- AdiChemistry. INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. [Link]

- Chemistry, University of Calgary. Infrared spectra of alcohols and phenols. [Link]

- LibreTexts, Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

- LibreTexts, Chemistry. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

- Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]

- University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Alkanes. [Link]

- University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Alcohols. [Link]

- Chemistry, University of Calgary. Ether Infrared spectra. [Link]

- University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Ethers. [Link]

- National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]

- OpenStax. 18.8 Spectroscopy of Ethers. [Link]

- LibreTexts, Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. This compound | C7H16O3 | CID 140135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound [webbook.nist.gov]

- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 6. 1-Propene, 3,3-diethoxy- [webbook.nist.gov]

- 7. 1,3-Diethoxy-2-propanol | C7H16O3 | CID 77664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

3,3-Diethoxy-1-propanol mass spectrometry fragmentation pattern

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,3-Diethoxy-1-propanol

Abstract: This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound (CAS: 16777-87-0). As a bifunctional molecule containing both an acetal and a primary alcohol, its fragmentation is governed by competing pathways initiated at these distinct functional groups. This document elucidates the primary cleavage mechanisms, including the dominant α-cleavage at the acetal moiety and characteristic fragmentations of the alcohol group. A detailed mechanistic interpretation of the resulting mass spectrum is presented, supported by established principles of organic mass spectrometry. This guide is intended for researchers, analytical scientists, and drug development professionals who require a foundational understanding of this molecule's behavior under EI-MS conditions for identification and structural characterization purposes.

Introduction

Overview of this compound

This compound is an organic compound with the linear formula (C₂H₅O)₂CHCH₂CH₂OH. It possesses a molecular weight of 148.20 g/mol and a chemical formula of C₇H₁₆O₃[1][2][3]. The structure features two key functional groups: a diethyl acetal at the 3-position and a primary alcohol at the 1-position. This bifunctional nature dictates its chemical reactivity and, critically for this guide, its fragmentation behavior in mass spectrometry. Its applications include use as a synthetic intermediate, for example, in the synthesis of α-acetal-poly(ethylene glycol). Understanding its mass spectral characteristics is essential for reaction monitoring, purity assessment, and metabolite identification.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique where a molecule in the gas phase is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•⁺)[4][5]. Due to the significant excess energy imparted, the molecular ion is often vibrationally excited and undergoes subsequent fragmentation. The fragmentation pathways are predictable and reproducible, cleaving weaker bonds to form more stable cations and neutral radicals[4]. The resulting pattern of charged fragments, when plotted as a function of their mass-to-charge ratio (m/z), constitutes the mass spectrum, which serves as a molecular fingerprint.

Proposed Mass Spectrum and Key Fragment Ions

The mass spectrum of this compound is characterized by the predominance of fragments arising from the chemically robust acetal group. The molecular ion peak is typically weak or absent for both acetals and alcohols due to their rapid fragmentation[6][7][8]. The proposed fragmentation data under standard EI-MS conditions are summarized below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 148 | [C₇H₁₆O₃]•⁺ | - | Molecular Ion [M]•⁺ (likely low abundance) |

| 130 | [C₇H₁₄O₂]•⁺ | H₂O (18 Da) | Dehydration of the alcohol moiety |

| 103 | [C₅H₁₁O₂]⁺ | •C₂H₅O (45 Da) or •CH₂CH₂OH (45 Da) | α-Cleavage at the acetal (loss of ethoxy radical) or C2-C3 bond cleavage (loss of hydroxyethyl radical) |

| 75 | [C₃H₇O₂]⁺ | •C₂H₅ (29 Da) from m/z 104 (rearrangement) | Loss of an ethyl group from a rearranged ion |

| 57 | [C₃H₅O]⁺ | C₂H₄O (44 Da) from m/z 101 (rearrangement) | Further fragmentation of acetal-derived ions |

| 47 | [C₂H₇O]⁺ | - | Protonated ethanol, likely from rearrangement |

| 31 | [CH₃O]⁺ | •C₆H₁₃O₂ (117 Da) | α-Cleavage at the alcohol (CH₂OH⁺) |

Mechanistic Analysis of Fragmentation Pathways

The fragmentation of this compound is primarily driven by the stability of the resulting carbocations. The presence of two oxygen atoms in the acetal group and one in the alcohol group provides multiple sites for initial ionization.

The Molecular Ion ([M]•⁺, m/z 148)

Upon electron impact, an electron is ejected, most likely from one of the non-bonding orbitals of an oxygen atom, to form the molecular ion [C₇H₁₆O₃]•⁺ at m/z 148. As is common for aliphatic alcohols and acetals, this ion is highly unstable and its peak in the spectrum is expected to be of very low intensity or entirely absent[6][9].

Primary Fragmentation: α-Cleavage at the Acetal Moiety

The most favorable and dominant fragmentation pathway for acetals involves the cleavage of a bond alpha to the oxygen atoms, as this leads to a highly resonance-stabilized oxonium ion[6].

-

Formation of m/z 103: This is the anticipated base peak or one of the most intense peaks in the spectrum. It can be formed via two primary routes:

-

Loss of an Ethoxy Radical (•OC₂H₅): The C-O bond of one of the ethoxy groups cleaves, expelling an ethoxy radical (mass 45 Da) to form the stable, resonance-delocalized oxonium ion at m/z 103.

-

Loss of a Hydroxyethyl Radical (•CH₂CH₂OH): Cleavage of the C2-C3 bond, which is alpha to the acetal carbon, results in the loss of a hydroxyethyl radical (mass 45 Da). This pathway yields the even more stable dioxolanylium-type ion, [CH(OC₂H₅)₂]⁺, also at m/z 103. The stability of this fragment makes this pathway highly probable.

-

Primary Fragmentation: Alcohol-Related Cleavages

While the acetal fragmentation dominates, characteristic pathways for the primary alcohol group are also observed[7][8].

-

Dehydration (Loss of H₂O): Intramolecular elimination of a water molecule from the molecular ion can occur, leading to a fragment ion at m/z 130 ([M-18]•⁺)[7][8]. This is a hallmark fragmentation for many alcohols.

-

Formation of m/z 31: α-cleavage adjacent to the alcohol's oxygen atom involves the breaking of the C2-C3 bond to form the [CH₂OH]⁺ ion at m/z 31 . This is a diagnostic peak for primary alcohols[10].

Secondary and Subsequent Fragmentations

The primary fragment ions, particularly the abundant ion at m/z 103, can undergo further fragmentation to produce smaller ions observed in the spectrum.

-

Formation of m/z 75: The ion at m/z 103 can lose an ethylene molecule (C₂H₄, 28 Da) through a rearrangement process, resulting in a fragment at m/z 75.

-

Formation of m/z 47: This ion corresponds to protonated ethanol, [C₂H₅OH₂]⁺, likely formed through rearrangement and cleavage of the larger fragments.

Experimental Protocol for Mass Spectrometry Analysis

To acquire a reproducible mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system is recommended.

-

Sample Preparation:

-

Prepare a 100 µg/mL solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Ensure the sample is anhydrous to prevent any potential reactions in the GC inlet.

-

-

Gas Chromatography (GC) Conditions:

-

Injection: Inject 1 µL of the sample solution.

-

Inlet: Use a split/splitless inlet at 250°C with a split ratio of 50:1.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase) is suitable.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometry (MS) Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 30-250.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

-

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion of this compound.

Caption: Proposed EI-MS Fragmentation of this compound.

Conclusion

The electron ionization mass spectrum of this compound is defined by fragmentation pathways characteristic of its constituent acetal and primary alcohol functional groups. The dominant cleavage is the α-cleavage at the acetal moiety, leading to the formation of a highly stable resonance-delocalized cation at m/z 103, which is predicted to be the base peak. Secondary but diagnostically significant fragments include the ion from dehydration (m/z 130) and the characteristic primary alcohol fragment (m/z 31). A thorough understanding of these fragmentation mechanisms is crucial for the unambiguous identification and structural elucidation of this compound in complex analytical scenarios.

References

- Title: this compound Source: NIST Chemistry WebBook, NIST Standard Reference D

- Title: Mass Spectra of Some Acetals Source: Journal of the Singapore N

- Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

- Title: this compound Source: PubChem, National Center for Biotechnology Inform

- Title: Mass Spectrometry: Alcohol Fragmentation Source: JoVE (Journal of Visualized Experiments) URL:[Link]

- Title: this compound - Spectrum Source: SpectraBase URL:[Link]

- Title: Electron Impact Ionization of 1-Butanol Source: Flinders Academic Commons, Flinders University URL:[Link]

- Title: this compound (Phase change data)

- Title: Mass Spectrometry of Alcohols Source: Chemistry Steps URL:[Link]

- Title: mass spectrum of ethanol fragmentation pattern Source: Doc Brown's Chemistry URL:[Link]

- Title: Fragmentation Mechanisms Source: University of Colorado Boulder, Department of Chemistry URL:[Link]

- Title: Fragmentation in Mass Spectrometry Source: YouTube (Organic Chemistry Tutor) URL:[Link]

- Title: Mass Spectra of Acetal-Type Compounds Source: ACS Public

- Title: mass spectrum of propan-1-ol fragmentation pattern Source: Doc Brown's Chemistry URL:[Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | C7H16O3 | CID 140135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. youtube.com [youtube.com]

- 6. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 8. One moment, please... [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to the Synthesis of 3,3-Diethoxy-1-propanol from Malonaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Diethoxy-1-propanol is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block due to its protected aldehyde and primary alcohol functionalities.[1] This guide provides an in-depth, scientifically grounded protocol for the synthesis of this compound, commencing from the reactive dialdehyde, malonaldehyde. The described pathway proceeds through a four-step sequence involving acetalization, nucleophilic substitution, hydrolysis, and reduction. This document is structured to provide not only a detailed experimental procedure but also the underlying chemical principles and rationale that govern each step, ensuring a reproducible and well-understood synthesis.

Introduction: The Strategic Importance of this compound

This compound, also known as 3-hydroxypropanal diethyl acetal, is a key intermediate in various synthetic applications. Its strategic importance lies in its dual reactivity: the primary hydroxyl group can undergo a wide range of transformations typical of alcohols, while the diethyl acetal group serves as a stable protecting group for a reactive aldehyde functionality.[1] This acetal can be readily deprotected under mild acidic conditions to unveil the aldehyde, enabling subsequent reactions. This unique structural feature makes it a sought-after precursor in:

-

Polymer Chemistry: As an initiator for the synthesis of heterobifunctional poly(ethylene glycol) (PEG) derivatives.[1]

-

Heterocyclic Chemistry: As a precursor for the preparation of medium-sized fused heterocycles.[1]

-

Fine Chemical Synthesis: Providing access to 3-hydroxypropanal, a crucial intermediate in various chemical and biocatalytic processes.[1]

Malonaldehyde, a product of lipid peroxidation, is a readily available but highly reactive starting material.[2][3][4] Its effective utilization for the synthesis of stable intermediates like this compound is of significant interest. This guide details a robust synthetic route from malonaldehyde, providing a practical approach for its conversion into a more stable and synthetically versatile molecule.

Overall Synthetic Strategy

The synthesis of this compound from malonaldehyde is a multi-step process designed to selectively modify the functional groups of the starting material. The overall transformation can be summarized in the following four key steps as outlined in patent literature[5]:

-

Acetalization: Protection of both aldehyde groups of malonaldehyde as diethyl acetals to form 1,1,3,3-tetraethoxypropane.

-

Nucleophilic Substitution: Reaction with acetyl chloride to generate a chlorinated intermediate.

-

Basic Hydrolysis: Conversion of the chlorinated intermediate to an alcohol.

-

Reduction: Final reduction step to yield the target molecule, this compound.

Visualizing the Synthetic Pathway

The following diagram illustrates the logical flow of the synthetic process from the starting material to the final product.

Caption: Synthetic pathway from malonaldehyde to this compound.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 1,1,3,3-Tetraethoxypropane (Acetalization)

-

Principle and Rationale: Malonaldehyde is highly reactive and prone to polymerization. To stabilize it and prepare for subsequent selective modifications, both aldehyde groups are protected as diethyl acetals. This is achieved through an acid-catalyzed reaction with an excess of absolute ethanol. The acetalization reaction is reversible, and the use of excess ethanol drives the equilibrium towards the product. A solid acid catalyst is employed for ease of separation from the reaction mixture.[5] The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by ethanol to form a hemiacetal, which then reacts further to form the stable acetal.[6][7]

-

Experimental Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malonaldehyde and an excess of absolute ethyl alcohol.

-

Add a solid acid catalyst (e.g., hydrated Fe₂(SO₄)₃, as suggested in patent literature).[5]

-

Heat the mixture to reflux and maintain for a duration sufficient to ensure complete conversion (monitoring by TLC or GC is recommended).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the solid acid catalyst.

-

Remove the excess ethanol under reduced pressure to obtain crude 1,1,3,3-tetraethoxypropane. Purification can be achieved by vacuum distillation.

-

Step 2: Synthesis of 1-Chloro-1,3,3-tetraethoxypropane (Nucleophilic Substitution)

-

Principle and Rationale: This step aims to introduce a leaving group that will be subsequently replaced by a hydroxyl group. The reaction of 1,1,3,3-tetraethoxypropane with excess acetyl chloride leads to the formation of 1-chloro-1,3,3-tetraethoxypropane.[5] It is crucial to use freshly distilled acetyl chloride to minimize moisture content, which could otherwise lead to unwanted side reactions.[5]

-

Experimental Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, place the 1,1,3,3-tetraethoxypropane obtained from the previous step.

-

Cool the flask in an ice bath.

-

Slowly add freshly distilled acetyl chloride to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by an appropriate analytical method (e.g., GC).

-

Upon completion, the excess acetyl chloride and other volatile byproducts are removed under reduced pressure to yield the crude chlorinated intermediate.

-

Step 3: Basic Hydrolysis

-

Principle and Rationale: The chlorinated intermediate is subjected to basic hydrolysis to replace the chloro group with a hydroxyl group. A mild base such as sodium bicarbonate is used in a mixed solvent system (e.g., water and an organic solvent like THF) to facilitate the reaction.[5] This step sets the stage for the final reduction.

-

Experimental Procedure:

-

Dissolve the crude 1-chloro-1,3,3-tetraethoxypropane in a suitable organic solvent such as THF.

-

Prepare an aqueous solution of sodium bicarbonate. The patent suggests a mass ratio of 1:2-6 for the chlorinated intermediate to sodium bicarbonate.[5]

-

Add the sodium bicarbonate solution to the solution of the chlorinated intermediate and stir vigorously at room temperature.

-

The reaction is continued until the starting material is consumed (monitor by TLC or GC).

-

Once the reaction is complete, perform a work-up by separating the organic and aqueous layers.

-

Extract the aqueous layer with a suitable organic solvent (e.g., chloroform) to recover any dissolved product.[8]

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Step 4: Synthesis of this compound (Reduction)

-

Principle and Rationale: The final step involves the reduction of an intermediate carbonyl or related functional group to the desired primary alcohol. A metal borohydride, such as sodium borohydride, is a suitable reducing agent for this transformation due to its selectivity and mild reaction conditions.[5]

-

Experimental Procedure:

-

Dissolve the crude product from the hydrolysis step in a suitable solvent (e.g., ethanol).

-

Cool the solution in an ice bath.

-

Slowly add the metal borohydride (e.g., sodium borohydride) in portions, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed for a specified time at a controlled temperature (e.g., raise to 20°C for 1 hour).[8]

-

Quench the reaction by carefully adding distilled water.[8]

-

Filter the mixture and wash the solid residue with a solvent like THF.[8]

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.[8]

-

Purification and Characterization

-

Purification: The crude this compound can be purified by vacuum distillation.[8] The boiling point is reported as 90-93 °C at 14 mmHg.[8][9]

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation of this compound.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption for the hydroxyl (-OH) group and C-O stretching frequencies for the ether and alcohol functionalities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (148.20 g/mol ).[10]

-

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O₃ | [10] |

| Molecular Weight | 148.20 g/mol | [10] |

| Appearance | Liquid | |

| Boiling Point | 90-93 °C / 14 mmHg | [8][9] |

| Density | 0.941 g/mL at 25 °C | [8][9] |

| Refractive Index (n20/D) | 1.421 | [8][9] |

Safety Considerations

-

Malonaldehyde: Is a reactive and potentially toxic compound.[4][11] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetyl Chloride: Is corrosive and reacts violently with water. Use in a fume hood and avoid contact with skin and eyes.

-

Solvents: Organic solvents like ethanol, THF, and chloroform are flammable and/or toxic. Handle with care and ensure proper ventilation.

-

Reducing Agents: Metal borohydrides can react with water to produce flammable hydrogen gas. Add them slowly and in a controlled manner.

Troubleshooting

-

Low Yield in Acetalization: Ensure that absolute ethanol is used, as water can inhibit the reaction. The reaction may need to be driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus.

-

Incomplete Reduction: Ensure that a sufficient molar excess of the reducing agent is used. The reaction temperature should be carefully controlled.

-

Purification Difficulties: The final product may contain residual solvent or byproducts. Careful fractional distillation under vacuum is crucial for obtaining a high-purity product.

Conclusion